molecular formula C12H22O11 B14797772 2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B14797772
M. Wt: 342.30 g/mol
InChI Key: CZMRCDWAGMRECN-RDBDAFJKSA-N
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Description

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a glycoside compound with the molecular formula C12H22O11 . It is characterized by its multiple hydroxyl groups, making it highly soluble in water. This compound is often found in various biological systems and has significant importance in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the glycosylation of a suitable acceptor molecule with a donor molecule containing the oxolan ring. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of sugar moieties to acceptor molecules. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, deoxy derivatives, and substituted glycosides .

Scientific Research Applications

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various molecular targets, influencing biochemical pathways and cellular processes .

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4?,5?,6?,7?,8?,9?,10?,11?,12-/m0/s1

InChI Key

CZMRCDWAGMRECN-RDBDAFJKSA-N

Isomeric SMILES

C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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